molecular formula C8H18O6 B14293091 2-Ethyl-2-methylpropane-1,3-diol;formic acid CAS No. 113990-19-5

2-Ethyl-2-methylpropane-1,3-diol;formic acid

Cat. No.: B14293091
CAS No.: 113990-19-5
M. Wt: 210.22 g/mol
InChI Key: LAIWWJCEEIBVCX-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpropane-1,3-diol, also known as 2-ethyl-2-methyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, viscous liquid that is used in various industrial applications. Formic acid, with the molecular formula CH2O2, is a colorless liquid with a pungent odor, commonly used as a preservative and antibacterial agent in livestock feed.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by hydrogenation to yield the diol.

Industrial Production Methods

In industrial settings, 2-ethyl-2-methylpropane-1,3-diol is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces ethers or esters.

Scientific Research Applications

2-Ethyl-2-methylpropane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.

    Industry: Used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: Similar structure but lacks the ethyl group.

    2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an ethyl group.

    2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an additional hydroxymethyl group.

Uniqueness

2-Ethyl-2-methylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

CAS No.

113990-19-5

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

2-ethyl-2-methylpropane-1,3-diol;formic acid

InChI

InChI=1S/C6H14O2.2CH2O2/c1-3-6(2,4-7)5-8;2*2-1-3/h7-8H,3-5H2,1-2H3;2*1H,(H,2,3)

InChI Key

LAIWWJCEEIBVCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)CO.C(=O)O.C(=O)O

Origin of Product

United States

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